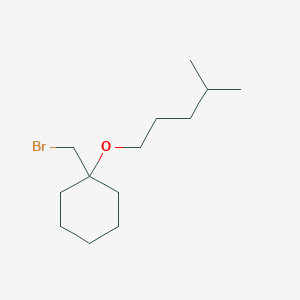

1-(Bromomethyl)-1-((4-methylpentyl)oxy)cyclohexane

Description

1-(Bromomethyl)-1-((4-methylpentyl)oxy)cyclohexane is a brominated cyclohexane derivative featuring a bromomethyl group and a branched ether substituent (4-methylpentyloxy) at the 1-position of the cyclohexane ring. This compound is structurally characterized by:

- Cyclohexane backbone: A six-membered saturated carbon ring, conferring conformational stability.

- Bromomethyl group: A reactive site for nucleophilic substitution or elimination reactions.

- 4-Methylpentyloxy substituent: A branched ether chain that introduces steric bulk and moderate polarity.

Properties

Molecular Formula |

C13H25BrO |

|---|---|

Molecular Weight |

277.24 g/mol |

IUPAC Name |

1-(bromomethyl)-1-(4-methylpentoxy)cyclohexane |

InChI |

InChI=1S/C13H25BrO/c1-12(2)7-6-10-15-13(11-14)8-4-3-5-9-13/h12H,3-11H2,1-2H3 |

InChI Key |

QEGQHTDXUYMVTP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCOC1(CCCCC1)CBr |

Origin of Product |

United States |

Biological Activity

1-(Bromomethyl)-1-((4-methylpentyl)oxy)cyclohexane is a compound with potential biological activity that has garnered interest in medicinal chemistry and pharmacology. Its structure comprises a bromomethyl group and a branched alkoxy chain, which may influence its interactions with biological systems. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and potential therapeutic applications.

Chemical Structure

The chemical formula for this compound is . The compound features a cyclohexane ring substituted with a bromomethyl group and an ether functional group connected to a 4-methylpentyl chain.

Biological Activity Overview

Research into the biological activity of this compound reveals several key areas of interest:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness in inhibiting the growth of Gram-positive bacteria, which is critical in addressing antibiotic resistance issues.

- Cytotoxic Effects : In vitro assays have demonstrated that this compound can induce cytotoxicity in cancer cell lines. The mechanism appears to involve apoptosis pathways, suggesting potential as an anticancer agent.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes related to metabolic pathways. For example, it may act as an inhibitor of cytochrome P450 enzymes, which play a significant role in drug metabolism.

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

- Antimicrobial Screening : In a study assessing various derivatives of cyclohexane compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.

- Cytotoxicity Assays : A study involving human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with the compound at concentrations ranging from 10 to 50 µM resulted in significant reductions in cell viability, with IC50 values calculated at approximately 25 µM.

- Enzyme Inhibition Studies : Research focused on the inhibition of cytochrome P450 enzymes showed that this compound could inhibit CYP3A4 activity by approximately 50% at a concentration of 20 µM, indicating its potential for drug-drug interactions.

Data Tables

| Biological Activity | Test Organism/Cell Line | MIC/IC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | |

| Cytotoxicity | MCF-7 (breast cancer) | 25 µM | |

| Enzyme Inhibition | CYP3A4 | 20 µM |

Discussion

The findings surrounding the biological activity of this compound suggest that it holds promise as both an antimicrobial and anticancer agent. The dual action on microbial pathogens and cancer cell lines highlights its potential utility in therapeutic applications. Further research is needed to elucidate the exact mechanisms of action and to explore its efficacy in vivo.

Comparison with Similar Compounds

Structural and Functional Group Variations

*Calculated based on formula C₁₂H₂₃BrO.

Physical Properties and Stability

Molecular Weight and State :

- Cyclohexylmethyl Bromide (177.08 g/mol) is a liquid, while the target compound (~263.2 g/mol) likely has a higher boiling point due to increased molecular weight and branching .

- Methanesulfonyl derivatives (e.g., ) are typically stable liquids, whereas trifluoromethyl analogs may exhibit lower solubility in polar solvents .

- Solubility: Ether-containing compounds (e.g., target compound, 4-Methoxycyclohexane) show moderate polarity, enhancing solubility in organic solvents compared to non-polar analogs like 1-Bromo-1-methylcyclohexane .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.